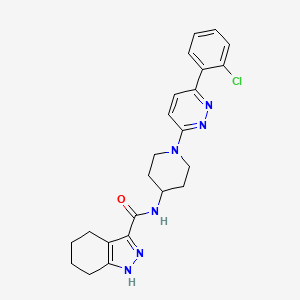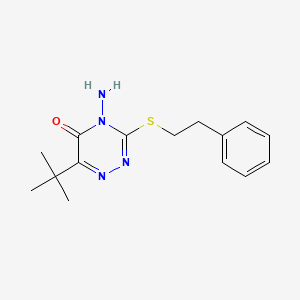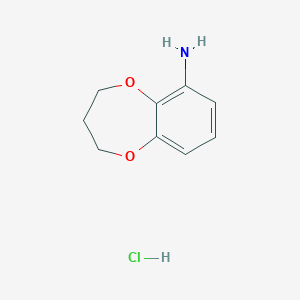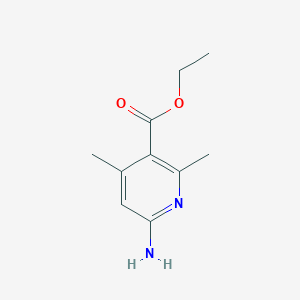
C23H25ClN6O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C23H25ClN6O, also known as Clenbuterol, is a chemical compound belonging to the class of beta-2 agonists. It is a synthetic drug that has been used for various purposes, including as a bronchodilator, decongestant, and weight loss aid. Clenbuterol has gained popularity in the scientific community due to its unique properties and potential applications in research.
Applications De Recherche Scientifique
Covalent Frameworks in Material Science
C2N, a unique member of the CnNm family (carbon nitrides), shows potential in material science due to its high polarity and good thermal and chemical stability. It is gaining interest for applications in catalysis, environmental science, energy storage, and biotechnology. Its structure-property relationships make it suitable for use in gas sorption and separation technologies, supercapacitor and battery electrodes, and catalytic and biological processes (Tian et al., 2020).
Catalysts in Polymer Chemistry
Sodium 2-arylimino-8-quinolates, differing in aryl and quinolate substituents, show potential in the ring-opening polymerization (ROP) of rac-lactide, leading to polylactides. This showcases the application of C23H25ClN6O-like compounds in polymer chemistry, particularly in creating polymers with broad molecular weight distributions (Zhang et al., 2016).
C1 Catalysis in Chemical Production
C1 catalysis involves converting simple carbon-containing compounds into high-value-added chemicals and clean fuels. This area is gaining attention due to concerns about fossil fuel depletion and oil price increases. Recent advances in technology and computational simulation capabilities have significantly improved the efficiency of C1 catalysis, which may involve compounds similar to C23H25ClN6O (Bao et al., 2019).
Photocatalytic and Electrocatalytic Transformations
Compounds structurally related to C23H25ClN6O can be involved in photocatalytic and electrocatalytic transformations of C1 molecules. These transformations are crucial for converting abundant or inexpensive carbon feedstocks into value-added compounds, playing essential roles in the chemical or energy industry (Xie et al., 2020).
Zeolites in C1 Chemistry
Zeolite-based catalysts have applications in C1 chemistry, which is pivotal for providing energy and chemical supplies while meeting environmental standards. The combination of zeolites with metallic catalytic species, possibly including structures like C23H25ClN6O, has advanced the production of various hydrocarbons and oxygenates from C1 molecules (Zhang et al., 2020).
Propriétés
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN6O/c24-18-7-3-1-5-16(18)20-9-10-21(28-26-20)30-13-11-15(12-14-30)25-23(31)22-17-6-2-4-8-19(17)27-29-22/h1,3,5,7,9-10,15H,2,4,6,8,11-14H2,(H,25,31)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPINDLJTJBTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NC3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2666019.png)
![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methoxyphenyl)methoxy]amine](/img/structure/B2666020.png)
![2-Oxo-2-[(2-phenylethyl)amino]ethyl 5-chloro-2-fluorobenzoate](/img/structure/B2666021.png)
![N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2666023.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)
![5-((3-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2666028.png)



![3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea](/img/structure/B2666035.png)
![Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate](/img/structure/B2666038.png)

